molecular formula C8H17BrMgSi B12541537 magnesium;trimethyl(pent-2-enyl)silane;bromide CAS No. 662112-23-4

magnesium;trimethyl(pent-2-enyl)silane;bromide

Cat. No.: B12541537
CAS No.: 662112-23-4
M. Wt: 245.51 g/mol
InChI Key: FQUIMKJAOCFDCV-UHFFFAOYSA-M
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Description

Magnesium;trimethyl(pent-2-enyl)silane;bromide is a Grignard-type reagent featuring a magnesium center coordinated to a bromide ion and a trimethyl(pent-2-enyl)silane moiety. Its synthesis typically involves the reaction of trimethyl(pent-2-enyl)silane with magnesium metal in the presence of a bromide source, such as bromine or alkyl bromides, under anhydrous conditions . This compound is structurally related to other silylated Grignard reagents, such as 1-trimethylsilylvinylmagnesium bromide, which are pivotal in forming carbon-silicon bonds during conjugate additions or annulation reactions .

The pent-2-enyl group in the silane component introduces steric and electronic effects that influence reactivity. For instance, in chelation-controlled additions, magnesium bromide etherate facilitates high diastereoselectivity (>99:1) by coordinating to hydroxyl groups in substrates, directing the silyl group’s regioselective attack . Beyond organic synthesis, silane-magnesium complexes are explored in corrosion-resistant coatings for magnesium alloys, where silane condensation forms cross-linked Si-O-Si or Mg-O-Si networks that enhance adhesion and barrier properties .

Properties

CAS No.

662112-23-4

Molecular Formula

C8H17BrMgSi

Molecular Weight

245.51 g/mol

IUPAC Name

magnesium;trimethyl(pent-2-enyl)silane;bromide

InChI

InChI=1S/C8H17Si.BrH.Mg/c1-5-6-7-8-9(2,3)4;;/h6-7H,1,5,8H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

FQUIMKJAOCFDCV-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)CC=CC[CH2-].[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

General Principle

The most direct approach to synthesizing this compound involves the classic Grignard reaction between metallic magnesium and a halogenated precursor. This follows the general reaction:

R-Br + Mg → RMgBr

In this case, R represents the trimethyl(pent-2-enyl)silane group.

Reaction Procedure

The traditional preparation involves the following steps:

  • Preparation of anhydrous reaction conditions
  • Addition of magnesium turnings to anhydrous diethyl ether
  • Activation of magnesium surface
  • Addition of trimethyl(pent-2-enyl)silane bromide
  • Reflux under inert atmosphere

The reaction must be conducted under strictly anhydrous conditions as Grignard reagents react rapidly with water to form the corresponding alkane.

Activation Techniques

Two primary techniques are employed to activate the magnesium surface:

  • Iodine Activation : A small chip of iodine is added to clean the magnesium surface by removing the oxide layer, facilitating electron transfer.

  • Physical Crushing : Mechanical crushing of magnesium turnings exposes fresh, reactive metal surfaces.

The formation of the Grignard reagent is typically indicated by:

  • Disappearance of the iodine color
  • Exothermic reaction with spontaneous boiling
  • Gradual disappearance of magnesium metal

Batch Process Protocols for Silane-Grignard Synthesis

Normal Addition Protocol

In this approach, the silane component is added to a preformed Grignard reagent. This protocol is preferred when complete substitution of the silane is desired.

Procedure:

  • Form the Grignard reagent by reacting magnesium with an appropriate alkyl or aryl halide in anhydrous ether
  • Add the silane component (typically a chlorosilane) dropwise to the Grignard solution
  • Maintain reaction temperature between -5°C and 15°C for optimal results
  • Allow the reaction to proceed for 1-4 hours

This process is considered "single-pot" as the Grignard formation and subsequent reaction can occur without transfer to another vessel.

Reverse Addition Protocol

This method involves adding a preformed Grignard reagent to the silane component and is preferred when partial substitution of the silane is required.

Procedure:

  • Prepare the Grignard reagent separately
  • Cool the silane solution to the appropriate temperature
  • Add the Grignard reagent dropwise to the silane solution
  • Monitor the reaction to control the degree of substitution

This approach offers better control over the substitution pattern at silicon but may require more precise temperature control and addition rates.

In Situ Formation Protocol

The in situ formation method is specifically cited as preferred for allyltrimethylsilane synthesis, making it particularly relevant for this compound preparation.

Procedure:

  • Combine the halogenated precursor and silane in the presence of magnesium metal
  • The Grignard forms in the presence of the silane, leading to immediate reaction
  • Maintain the reaction mixture under inert atmosphere at controlled temperature

This approach is particularly advantageous when the Grignard intermediate has poor solution stability or limited solubility.

Magnesium-Halogen Exchange Method

Principle and Application

An alternative approach for preparing this Grignard reagent involves magnesium-halogen exchange rather than direct oxidative addition of magnesium metal.

General Reaction:
R-X + R'MgX' → RMgX' + R'-X

where R is the trimethyl(pent-2-enyl)silane group.

Reagents and Conditions

The exchange reaction typically employs:

  • isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr) as the exchange reagent
  • THF or diethyl ether as the solvent
  • Temperatures ranging from -78°C to 0°C depending on the substrate reactivity

Reaction Kinetics

The rate of magnesium-halogen exchange is influenced by:

  • Electronic properties of the substrate
  • Steric factors
  • Temperature
  • Presence of coordinating functional groups

Electron-withdrawing groups typically accelerate the exchange, while electron-donating groups slow the process.

Optimized Process for Industrial Scale Preparation

Solvent Selection

Ethereal solvents are essential for stabilizing Grignard reagents. Common choices include:

Solvent Advantages Disadvantages
Diethyl ether Lower boiling point, easier removal Higher volatility, fire hazard
Tetrahydrofuran (THF) Higher boiling point, better solvating properties More difficult to remove completely
tert-Butyl methyl ether Reduced peroxide formation Lower solvating power
Dimethoxyethane Good solvating properties Higher cost

Tetrahydrofuran is often preferred for silicon-containing Grignard reagents due to its superior solvating ability.

Temperature Control

Temperature control is critical for optimizing yield and minimizing side reactions:

  • Initiation phase: 0°C to 5°C for controlled Grignard formation
  • Reaction phase: Gradual warming to room temperature for completion
  • Silane addition: Cooling to -5°C to 15°C to control selectivity

The exothermic nature of Grignard formation necessitates efficient cooling systems, particularly for large-scale preparations.

Additives and Catalysts

Several additives can enhance the efficiency of the preparation:

  • Lithium chloride : Breaks up aggregates of organomagnesium reagents, accelerating reactions
  • 1,2-dibromoethane : Acts as an initiator for sluggish Grignard formations
  • Transition metal catalysts : Can facilitate coupling reactions with silanes

Common Challenges and Solutions

Side Reactions

The preparation of this compound faces several potential side reactions:

  • Wurtz coupling : Formation of R-R dimers
  • Reduction : Formation of R-H from proton sources
  • Silane reduction : Formation of olefins as by-products

Water Sensitivity

Grignard reagents are extremely sensitive to moisture. Rigorous drying procedures are necessary:

  • Flame-drying of glassware
  • Use of molecular sieves or drying agents
  • Inert atmosphere (nitrogen or argon)
  • Anhydrous solvents

Even trace amounts of water will protonate the Grignard reagent, forming the corresponding hydrocarbon and reducing yield.

Magnesium Activation Issues

Initiating the Grignard reaction can be challenging due to the oxide coating on magnesium metal. Activation methods include:

  • Addition of iodine
  • Mechanical crushing of magnesium
  • Ultrasonic activation
  • Addition of 1,2-dibromoethane as an initiator

Analytical Methods for Quality Control

Titration Methods

The concentration of the prepared Grignard reagent can be determined by:

  • Acid-base titration : Reaction with water followed by titration of formed base
  • Iodometric titration : Reaction with iodine and back-titration
  • Colorimetric titration : Using 1,10-phenanthroline as an indicator

Spectroscopic Analysis

The quality and purity can be assessed using:

  • ¹H NMR spectroscopy : To confirm structure and purity
  • ²⁹Si NMR spectroscopy : Particularly useful for silicon-containing compounds
  • GC-MS analysis : For identification of by-products and impurities

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield
Traditional Grignard Simple setup, well-established Moisture sensitive, requires activation 60-80%
Normal Addition Better for complete substitution, single-pot Less control over selectivity 70-85%
Reverse Addition Better selectivity control Requires transfer of air-sensitive materials 65-80%
In Situ Formation Preferred for allylsilanes, handles unstable intermediates Limited to certain substrate types 75-90%
Mg-Halogen Exchange Tolerates functional groups, milder conditions Requires expensive reagents 80-95%

The in situ formation protocol is particularly recommended for this compound due to its success with similar allyltrimethylsilane compounds.

Chemical Reactions Analysis

Types of Reactions

Magnesium;trimethyl(pent-2-enyl)silane;bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .

Scientific Research Applications

Synthetic Applications

2.1. Organometallic Reactions
Magnesium; trimethyl(pent-2-enyl)silane; bromide has been utilized in various organometallic reactions, particularly in the formation of carbon-carbon bonds. Its reactivity allows for:

  • Allylation Reactions : It can act as a nucleophile in allylation reactions, effectively transferring the pentenyl group to electrophiles such as carbonyl compounds .
  • Silylation : The compound can be used to introduce silyl groups into organic molecules, enhancing their reactivity and stability .

Case Study: Barbier Allylation
A notable study demonstrated the use of this compound in the Barbier allylation of benzaldehydes, showcasing its effectiveness in producing allylic alcohols with high yields .

Material Science Applications

3.1. Polymer Chemistry
In polymer chemistry, magnesium; trimethyl(pent-2-enyl)silane; bromide has been explored for its potential to modify polymer structures. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

ApplicationDescription
Polymer Modification Enhances thermal stability and mechanical properties of polymers
Silylation of Polymers Improves compatibility and adhesion properties

Catalytic Applications

4.1. Catalysis in Organic Synthesis
The compound serves as an effective catalyst in various organic transformations:

  • Silicon-Based Catalysis : The silicon atom's ability to stabilize intermediates makes this compound useful in catalyzing reactions such as cyclizations and rearrangements .
  • Radical Reactions : It has been employed in radical cyclization processes, providing a pathway for synthesizing complex molecules with high stereocontrol .

Mechanism of Action

The mechanism by which magnesium;trimethyl(pent-2-enyl)silane;bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites .

Comparison with Similar Compounds

(a) 1-Trimethylsilylvinylmagnesium Bromide

  • Structure : Features a vinyl-silane group instead of pent-2-enyl-silane.
  • Reactivity : Generates α,β-unsaturated ketones via conjugate addition but may produce dimeric byproducts due to secondary reactions with ketones .
  • Yield : ~81% in silane synthesis (e.g., dimethyl(2-methyleneheptyl)silane) under optimized THF conditions .

(b) (E)-2-Trimethylsilylethenylmagnesium Bromide

  • Structure : Trans-configuration of the silyl ethenyl group.
  • Application : Used in stereoselective syntheses of dienes, such as (E,E)-trimethyl(4-phenyl-1,3-butadienyl)silane, with high geometric fidelity .

(c) Phenylmagnesium Bromide

  • Structure : Lacks silane functionality; phenyl group directly bonded to magnesium.
  • Utility: Limited to aryl couplings but incompatible with silane tethering due to absence of Si-C bonds .

Silane Component Comparisons

Compound Silane Group Reactivity Impact Application Example Reference
Trimethyl(pent-2-enyl)silane Pent-2-enyl chain Enhances steric bulk, moderates nucleophilicity; improves regioselectivity in Mg-mediated additions Diastereoselective pyran annulation (90% yield)
Phenylsilane (PhSiH3) Phenyl group Lower steric hindrance; prone to linear hydrosilylation products Catalytic hydrosilylation (E:Z = 1:1)
Isopropoxy(phenyl)silane (Ph(iPrO)SiH2) Bulky isopropoxy substituent Higher diastereoselectivity and yield in vinyl bromide reductions vs. phenylsilane Total synthesis of aplydactone

Magnesium Bromide vs. Other Catalysts

  • Magnesium Bromide Etherate: Chelates hydroxyl groups, enabling >99:1 diastereoselectivity in silyl additions . Superior to non-chelating Mg salts (e.g., MgCl2) in directing regiochemistry.
  • Magnesium Hydride (MgH2) :
    • Promotes dehydrohalogenation but lacks silane compatibility .
  • Zinc or Aluminum Complexes :
    • Less effective in silane cross-linking for corrosion coatings due to weaker M-O-Si bonds vs. Mg-O-Si .

Corrosion Resistance

  • Coating Performance : Silane-magnesium coatings on AZ91D alloy exhibit 2–3x higher impedance in electrochemical tests compared to standalone hydroxyapatite or TiO2 coatings due to robust Si-O-Si networks .
  • Pretreatment Dependency : Alkaline surface pretreatment increases hydroxyl group density, improving silane adhesion and corrosion resistance by 40% .

Catalysis

  • Hydrosilylation : Magnesium-silane complexes catalyze strained C–C bond hydrosilylation with 85–95% conversion, though stereoselectivity remains moderate (E:Z = 1:1) .

Q & A

Q. What is the optimal method for synthesizing high-purity magnesium bromide (MgBr₂) for Grignard reagent applications?

  • Methodological Answer : MgBr₂ can be synthesized via direct reaction of magnesium metal with bromine in anhydrous diethyl ether under inert conditions. Critical steps include using ultra-pure magnesium turnings, controlled bromine addition to prevent exothermic runaway, and rigorous exclusion of moisture . Alternative routes involve reacting MgO with hydrobromic acid (HBr), but this requires post-synthesis purification to remove water and residual acid .

Q. How can the Lewis structure of magnesium bromide be validated experimentally?

  • Methodological Answer : The ionic nature of MgBr₂ (Mg²⁺ and 2Br⁻) is confirmed via X-ray crystallography, which reveals its hexagonal crystal lattice. Spectroscopic methods, such as Raman spectroscopy, show characteristic Mg-Br vibrational modes at ~150–200 cm⁻¹. Additionally, conductivity measurements in anhydrous THF demonstrate its dissociation into ions, supporting the Lewis model .

Q. What are the critical steps in synthesizing trimethyl(pent-2-enyl)silane derivatives?

  • Methodological Answer : A common strategy involves hydrosilylation of pent-2-ene with trimethylsilane using Karstedt’s catalyst (Pt-divinyltetramethyldisiloxane). Alternatively, Grignard intermediates (e.g., pent-2-enylmagnesium bromide) can react with chlorotrimethylsilane in THF at −78°C, followed by aqueous workup and distillation . Purity is verified via GC-MS and ¹H NMR .

Advanced Research Questions

Q. How does magnesium bromide etherate catalyze the rearrangement of α-deuteroepoxyethylsilane to aldehydes?

  • Methodological Answer : MgBr₂ etherate acts as a Lewis acid, coordinating to the epoxide oxygen and polarizing the C-O bond. This facilitates ring-opening via a carbocation intermediate, followed by hydride shift and elimination to yield aldehydes. Isotopic labeling (e.g., deuterium at the α-position) and ¹H NMR tracking confirm the mechanism . Kinetic studies show a first-order dependence on MgBr₂ concentration .

Q. How can contradictory data on silane critical constants (e.g., boiling points) be resolved?

  • Methodological Answer : Discrepancies in historical silane data (e.g., Adwentowski’s 1911 study citing −116°C vs. modern −111.9°C) arise from impurities in early synthesis methods (e.g., Mg₂Si-derived silane). Modern approaches use high-purity SiH₄ gas and calibrated differential scanning calorimetry (DSC) to measure critical temperatures. Cross-validation with quantum mechanical calculations (e.g., COSMO-RS) reduces uncertainty .

Q. What thermodynamic properties govern magnesium bromide’s stability in solvated vs. anhydrous forms?

  • Methodological Answer : The anhydrous form (ΔfH°gas = −302.92 kJ/mol) is stabilized by ionic lattice energy, while solvated forms (e.g., MgBr₂·6H₂O) exhibit lower melting points due to disrupted lattice by water. Key data include:
PropertyAnhydrous MgBr₂Hexahydrate MgBr₂·6H₂O
ΔfH° (kJ/mol)−302.92−524.26
Melting Point (°C)711165 (decomp.)
Solubility (H₂O, g/L)102316

Source:

Q. What strategies improve regioselectivity in silane-functionalized cross-coupling reactions?

  • Methodological Answer : Using bulky ligands (e.g., triisopropylsilyl) or low-polarity solvents (hexanes/THF) directs coupling to less sterically hindered sites. For example, FeBr₂-catalyzed coupling of ((trimethylsilyl)ethynyl)magnesium bromide with iodotetrahydro-2H-pyran achieves 75% yield and 24:1 cis:trans selectivity via steric control .

Data Contradiction Analysis

Q. Why do some Grignard reactions with chlorosilanes fail to yield expected products?

  • Methodological Answer : Side reactions (e.g., THF ring-opening by iodide ions or Mg surface passivation) can occur. For example, 5-chloroquinoline Grignard reactions in THF show 60% Mg consumption but no carboxylation product due to competing THF degradation. Mitigation involves iodide-free conditions or using less reactive siloxanes .

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